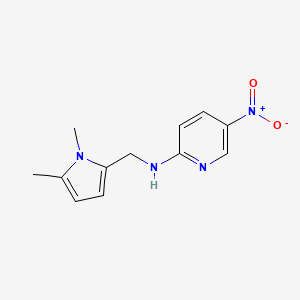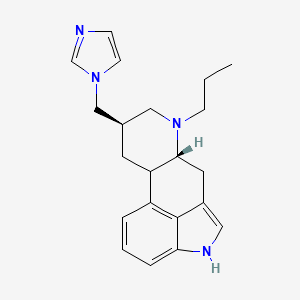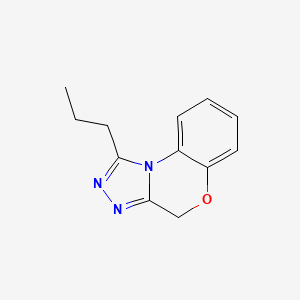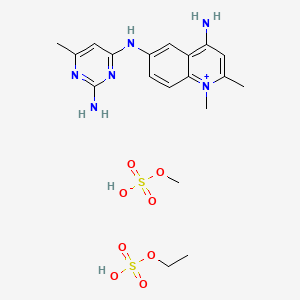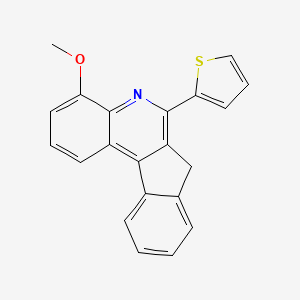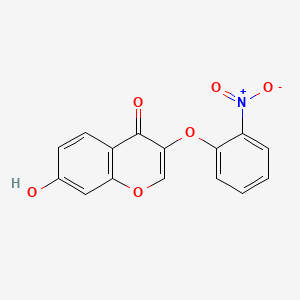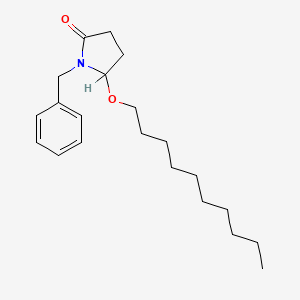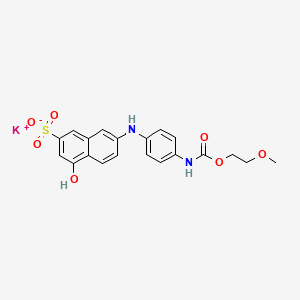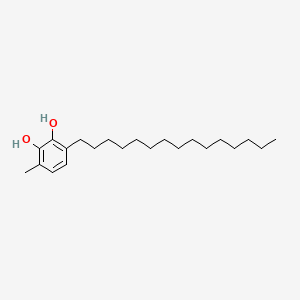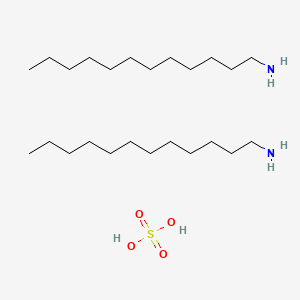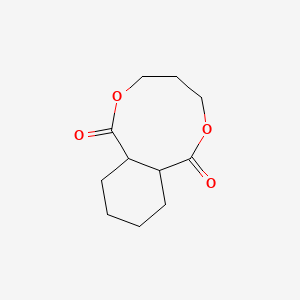
Propane-1,3-diyl cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It is known for its unique structure, which includes a propane-1,3-diyl group attached to a cyclohexane ring with two carboxylate groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diyl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with propane-1,3-diol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Propane-1,3-diyl cyclohexane-1,2-diol.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Propane-1,3-diyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of propane-1,3-diyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,3-diyl diacrylate: Similar in structure but contains acrylate groups instead of carboxylate groups.
Cyclohexane-1,2-dicarboxylic anhydride: A precursor in the synthesis of propane-1,3-diyl cyclohexane-1,2-dicarboxylate.
Propane-1,3-diyl cyclohexane-1,2-diol: A reduced form of the compound.
Propriétés
Numéro CAS |
97552-47-1 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
4,5,7a,8,9,10,11,11a-octahydro-3H-benzo[g][1,5]dioxonine-1,7-dione |
InChI |
InChI=1S/C11H16O4/c12-10-8-4-1-2-5-9(8)11(13)15-7-3-6-14-10/h8-9H,1-7H2 |
Clé InChI |
ALIKYTIVBISXPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)OCCCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



